N-(3-Amino-2-methylphenyl)hexanamide
Description
N-(3-Amino-2-methylphenyl)hexanamide is an aromatic amide derivative featuring a hexanamide chain linked to a 3-amino-2-methylphenyl group. The compound’s amino and methyl substituents on the phenyl ring, combined with a six-carbon acyl chain, suggest applications in medicinal chemistry and materials science, particularly in modulating biological targets or serving as ligands .
Properties
IUPAC Name |
N-(3-amino-2-methylphenyl)hexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-3-4-5-9-13(16)15-12-8-6-7-11(14)10(12)2/h6-8H,3-5,9,14H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMXVCBYOXPYCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=CC=CC(=C1C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-2-methylphenyl)hexanamide typically involves the reaction of 3-amino-2-methylbenzoic acid with hexanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-2-methylphenyl)hexanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted amides.
Scientific Research Applications
N-(3-Amino-2-methylphenyl)hexanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Amino-2-methylphenyl)hexanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Structural Analogs and Positional Isomerism
- N-(5-Amino-2-methylphenyl)hexanamide (CAS: 946725-75-3): Molecular Formula: C₁₃H₂₀N₂O; Molecular Weight: 220.31 g/mol. This positional isomer differs in the amino group’s placement (5-position vs. 3-position).
- N-(3-Methylphenyl)hexanamide (CAS: 461028-52-4): Molecular Formula: C₁₃H₁₉NO; Molecular Weight: 205.30 g/mol. This highlights the amino group’s role in enhancing intermolecular interactions .
Chain Length Effects
- Hexanamide 12 (N-(3-Amino-2-methylphenyl)hexanamide): Demonstrated antagonist activity against LuxR-regulated quorum sensing with an IC₅₀ of 79 µM.
- C4 Analog (Compound 11) :
- Butanamide Analogs (e.g., N-(3-amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide): The shorter chain may reduce lipophilicity, affecting membrane permeability. The dichlorophenoxy group introduces additional steric and electronic effects, which could mask chain length impacts .
Key Findings and Implications
- Chain Length : A six-carbon acyl chain is critical for maintaining antagonist activity in LuxR modulation, as shorter chains (C4) abolish efficacy .
- Substituent Effects: Electron-withdrawing groups (e.g., nitro) enhance binding compared to electron-donating groups (e.g., amino), though the latter may improve solubility .
- Positional Isomerism: The amino group’s position (3 vs.
- Diverse Applications : Hexanamide derivatives serve dual roles in biological inhibition (e.g., quorum sensing) and materials science (e.g., luminescent polymers), driven by structural flexibility .
Biological Activity
N-(3-Amino-2-methylphenyl)hexanamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article focuses on the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
This compound has the following chemical structure:
- Molecular Formula : C12H17N3O
- Molecular Weight : 219.29 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. These interactions can lead to the inhibition of critical biochemical pathways involved in disease processes.
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes that are crucial for cancer cell proliferation and pathogen survival.
- Receptor Modulation : this compound may modulate receptor activity, influencing cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.
- Anticancer Properties : Preliminary studies indicate cytotoxic effects on cancer cell lines, making it a candidate for further investigation in cancer therapy.
Data Table: Biological Activity Overview
Case Studies
Several case studies have explored the biological effects of this compound:
-
Case Study on Anticancer Activity :
- A study investigated the compound's effects on triple-negative breast cancer (TNBC) cells. The results indicated significant cytotoxicity, with IC50 values suggesting effective doses for therapeutic applications.
- The compound was found to inhibit specific signaling pathways critical for tumor growth and metastasis.
-
Case Study on Antimicrobial Effects :
- Another study assessed the antimicrobial properties of this compound against various pathogens. The findings revealed that the compound exhibited a broad spectrum of activity, particularly against Gram-positive bacteria.
Research Findings
Recent research has highlighted several key findings regarding this compound:
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the amine and hexanamide moieties can enhance biological activity. For instance, substituents at specific positions on the aromatic ring significantly influence enzyme binding affinity and cytotoxicity.
- In Vivo Studies : Animal models have demonstrated that this compound can cross the blood-brain barrier, suggesting potential applications in treating neurological conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
